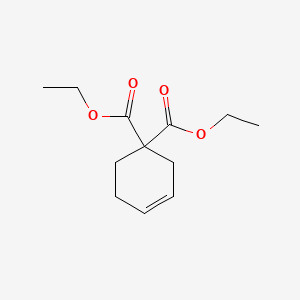

Diethyl cyclohex-3-ene-1,1-dicarboxylate

CAS No.: 38511-09-0

Cat. No.: VC4099881

Molecular Formula: C12H18O4

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38511-09-0 |

|---|---|

| Molecular Formula | C12H18O4 |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | diethyl cyclohex-3-ene-1,1-dicarboxylate |

| Standard InChI | InChI=1S/C12H18O4/c1-3-15-10(13)12(11(14)16-4-2)8-6-5-7-9-12/h5-6H,3-4,7-9H2,1-2H3 |

| Standard InChI Key | JGDYSYLLIATOOX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CCC=CC1)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C1(CCC=CC1)C(=O)OCC |

Introduction

Diethyl cyclohex-3-ene-1,1-dicarboxylate is an organic compound with the molecular formula C12H18O4. It is a diester derivative of cyclohexene, characterized by the presence of two ethyl ester groups attached to the cyclohexene ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Synthesis Methods

Diethyl cyclohex-3-ene-1,1-dicarboxylate can be synthesized through several routes:

-

Alkylation Route: The compound is synthesized by the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by a reaction with dichlorocarbene.

-

Industrial Production: Industrial synthesis may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions and Applications

Diethyl cyclohex-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions make it a versatile intermediate in organic synthesis.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Diacids or oxidized derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols or reduced forms |

| Substitution | Amines, Thiols | Substituted derivatives |

Biological Activity and Applications

Research indicates that derivatives of cyclohexene compounds, including diethyl cyclohex-3-ene-1,1-dicarboxylate, exhibit antimicrobial activity and neuroprotective effects. These properties suggest potential applications in treating bacterial infections and neurodegenerative diseases.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |

| Neuroprotective Effects | Protects cerebral neurocytes from oxidative stress |

Research Findings and Future Directions

The unique structure and reactivity of diethyl cyclohex-3-ene-1,1-dicarboxylate make it a valuable compound in organic synthesis, pharmaceutical development, and material science. Further research is needed to fully explore its potential applications and biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume